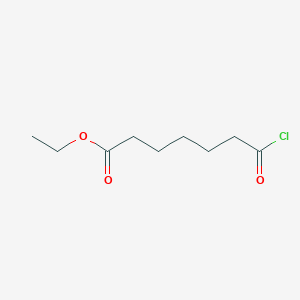

Ethyl 6-(Chloroformyl)hexanoate

説明

クロナゾリンは、化学式C₁₄H₁₃ClN₂ を持つ小分子です。冠動脈拡張薬およびイミダゾリン交感神経刺激薬としての役割で知られており、αアドレナリン受容体作動薬として作用します。 歴史的には、鼻充血除去剤および血管収縮薬として使用されてきました .

2. 製法

合成経路と反応条件: クロナゾリンの合成には、4-クロロナフタレン-1-カルバルデヒドとエチレンジアミンを特定の条件下で反応させてイミダゾリン環を形成することが含まれます。 この反応には通常、エタノールなどの溶媒と触媒が必要で、目的の生成物の生成を促進します .

工業生産方法: クロナゾリンの工業生産には、通常、最適化された反応条件を使用して大規模な合成を行い、高収率と純度を確保します。 このプロセスには、再結晶による精製や、医薬品の基準を満たすための品質管理などの手順が含まれる場合があります .

反応の種類:

酸化: クロナゾリンは、通常、強力な酸化剤の存在下で酸化反応を受ける可能性があります。

還元: リチウムアルミニウムハイドライドなどの還元剤を使用して還元できます。

置換: クロナゾリンは、特に塩素原子の存在により、特に求核置換反応において置換反応に参加できます。

一般的な試薬と条件:

酸化: 酸性条件下での過マンガン酸カリウムまたは三酸化クロム。

還元: 無水エーテル中のリチウムアルミニウムハイドライド。

置換: 極性溶媒中の水酸化ナトリウムまたはその他の強塩基。

主な生成物:

酸化: 対応するカルボン酸またはケトンの形成。

還元: アミンまたはアルコールの形成。

4. 科学研究への応用

クロナゾリンは、さまざまな分野での応用について広く研究されてきました。

化学: 有機合成における試薬およびイミダゾリン誘導体を研究するためのモデル化合物として使用されます。

生物学: αアドレナリン受容体への影響と生理反応を調節する可能性のある役割について調査されています。

医学: アレルギー性鼻炎、副鼻腔炎、その他の呼吸器疾患などの治療における治療の可能性について探求されています。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Clonazoline involves the reaction of 4-chloronaphthalene-1-carbaldehyde with ethylenediamine under specific conditions to form the imidazoline ring. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of Clonazoline often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and quality control measures to meet pharmaceutical standards .

Types of Reactions:

Oxidation: Clonazoline can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

Substitution: Clonazoline can participate in substitution reactions, especially nucleophilic substitutions, due to the presence of the chlorine atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted imidazolines or naphthalenes

科学的研究の応用

Agrochemical Use

Ethyl 6-(chloroformyl)hexanoate is utilized in the formulation of agrochemicals. Its ability to act as a building block for various pesticides and herbicides makes it valuable in agricultural applications. The chloroformyl group enhances the reactivity of this compound, facilitating the synthesis of more complex agrochemical agents that can effectively target pests while being environmentally friendly.

Pharmaceutical Industry

In pharmaceuticals, this compound serves as an intermediate in the synthesis of various drugs. The presence of the chloroformyl moiety allows for the introduction of other functional groups, which can modify the biological activity of pharmaceutical agents. Research has indicated its potential in synthesizing compounds with anti-inflammatory and analgesic properties.

Dye Production

The dye industry also benefits from this compound as it can be used in the synthesis of dyestuffs. The compound's reactive sites enable it to undergo coupling reactions with aromatic amines and phenols, leading to the formation of vibrant dyes used in textiles and other materials.

Case Study 1: Synthesis of Pesticides

A study demonstrated the use of this compound as a precursor for developing a novel class of insecticides. By reacting it with various nucleophiles, researchers were able to create compounds that exhibited significant insecticidal activity against common agricultural pests.

Case Study 2: Pharmaceutical Applications

In another investigation, this compound was employed to synthesize derivatives with enhanced anti-inflammatory properties. The study highlighted how modifications to the chloroformyl group influenced the pharmacokinetics and bioavailability of the resultant drugs.

作用機序

クロナゾリンは、主にαアドレナリン受容体作動薬としての作用を通じてその効果を発揮します。それはこれらの受容体に結合し、血管収縮と鼻充血の軽減につながります。 分子標的にはα-1およびα-2アドレナリン受容体があり、血管緊張と血流の調節に重要な役割を果たします .

類似の化合物:

クロニジン: 同様のαアドレナリン受容体作動薬特性を持つ別のイミダゾリン誘導体。

オキシメタゾリン: 同様の作用機序を持つ鼻充血除去剤。

キシロメタゾリン: 鼻充血除去剤における血管収縮特性のために使用されます。

クロナゾリンの独自性: クロナゾリンは、αアドレナリン受容体と効果的に相互作用できる特定の化学構造により、ユニークです。 イミダゾリン環と塩素原子の存在は、その独特の薬理学的プロファイルを形成に貢献します .

類似化合物との比較

Clonidine: Another imidazoline derivative with similar alpha-adrenergic agonist properties.

Oxymetazoline: A nasal decongestant with a similar mechanism of action.

Xylometazoline: Used for its vasoconstrictive properties in nasal decongestants.

Uniqueness of Clonazoline: Clonazoline is unique due to its specific chemical structure, which allows it to interact with alpha-adrenoreceptors effectively. Its imidazoline ring and the presence of the chlorine atom contribute to its distinct pharmacological profile .

生物活性

Ethyl 6-(Chloroformyl)hexanoate, with the CAS number 14794-32-2, is a chemical compound that has garnered interest for its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of approximately 206.67 g/mol. It is primarily utilized in agrochemical, pharmaceutical, and dyestuff applications . This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant case studies and research findings.

- Molecular Formula :

- Molecular Weight : 206.67 g/mol

- Density : 1.08 g/cm³

- Boiling Point : 141°C

- Flash Point : 92.9°C

- InChI Key : NYZNYLOIPHDFKS-UHFFFAOYSA-N

Agrochemical Uses

This compound has been noted for its application in agrochemicals, where it may function as an intermediate in the synthesis of various pesticides and herbicides. The compound's chloromethyl group is significant in enhancing the reactivity of the molecule, allowing for effective interactions with biological targets in pests .

Pharmaceutical Potential

Research indicates that this compound may exhibit anti-inflammatory and antimicrobial properties. The presence of the chloroformyl group can enhance the compound's ability to penetrate biological membranes, potentially improving its efficacy as a therapeutic agent.

Antimicrobial Activity

A study investigating the antimicrobial properties of various chloroformyl derivatives found that compounds similar to this compound demonstrated significant activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Anti-inflammatory Effects

In vitro studies have suggested that this compound can inhibit the production of pro-inflammatory cytokines. This effect was observed in macrophage cell lines treated with lipopolysaccharides (LPS), indicating potential use in treating inflammatory diseases .

Safety Considerations

This compound is classified as corrosive and can cause severe skin burns and eye damage upon contact. It is recommended to handle this compound with appropriate safety measures, including gloves and eye protection .

| Hazard Classification | Description |

|---|---|

| Skin Corrosion/Irritation | Causes severe skin burns (Category 1C) |

| Eye Damage | Causes serious eye damage (Category 1) |

| Respiratory Irritation | May cause respiratory irritation (Category 3) |

特性

IUPAC Name |

ethyl 7-chloro-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClO3/c1-2-13-9(12)7-5-3-4-6-8(10)11/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZNYLOIPHDFKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337527 | |

| Record name | Ethyl 6-(Chloroformyl)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14794-32-2 | |

| Record name | Ethyl 6-(Chloroformyl)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 6-(Chloroformyl)hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。